Hydroxy Bupropion is a major active metabolite of the pharmaceutical drug Bupropion. [, ] It's primarily formed through hepatic metabolism of Bupropion via the cytochrome P450 enzyme, specifically the CYP2B6 isoform. [, ] As an active metabolite, Hydroxy Bupropion contributes to the pharmacological effects of Bupropion and is often studied alongside its parent compound in pharmacokinetic and pharmacodynamic research. [, ]
Hydroxy Bupropion is synthesized in the body through the metabolism of Bupropion, primarily via cytochrome P450 enzymes, particularly cytochrome P450 2B6. Its classification falls under the category of second-generation antidepressants, specifically within the aminoketone class. This compound is also recognized for its stereoisomers, which include erythrohydrobupropion and threohydrobupropion, each contributing differently to its pharmacological profile.
The synthesis of Hydroxy Bupropion can be achieved through various methods, primarily focusing on the metabolic conversion of Bupropion. The common pathway involves enzymatic hydroxylation facilitated by cytochrome P450 enzymes.
Hydroxy Bupropion has a molecular formula of C13H17ClN2O and a molecular weight of approximately 240.75 g/mol. Its structure features a hydroxyl group (-OH) attached to the aromatic ring of the Bupropion molecule.
Hydroxy Bupropion undergoes various chemical reactions that influence its pharmacological activity:
The mechanism through which Hydroxy Bupropion exerts its effects involves:
Studies have shown that Hydroxy Bupropion's activity correlates with its concentration in plasma, influencing therapeutic outcomes in patients treated for depression or nicotine dependence.
Hydroxy Bupropion is primarily used in clinical settings for:
Hydroxybupropion (codenamed BW 306U or 6-hydroxybupropion) was first identified in the 1980s as the primary active metabolite of the antidepressant bupropion. Initial pharmacokinetic studies revealed that after oral bupropion administration, plasma concentrations of hydroxybupropion exceeded those of the parent drug by 10- to 20-fold, with area-under-the-curve (AUC) concentrations reaching levels 16–20 times higher than bupropion itself [1] [2]. This discovery emerged from investigations into bupropion's metabolic fate, which demonstrated extensive first-pass hepatic metabolism primarily mediated by the cytochrome P450 enzyme CYP2B6 [1] [6]. By the 1990s, analytical methods confirmed hydroxybupropion as a circulating major metabolite in humans, fundamentally altering the understanding of bupropion's mechanism of action and suggesting the drug might function significantly as a prodrug [1] [7].
Table 1: Key Pharmacokinetic Parameters of Hydroxybupropion vs. Bupropion
Parameter | Bupropion | Hydroxybupropion | Ratio (HBP/BUP) |
---|---|---|---|
Plasma AUC | 1X | 16-20X | 16-20 |
Elimination Half-life | 1.04 hours | 15-25 hours | ~20 |
Cmax | Baseline | 4-7X higher | 4-7 |
Protein Binding | 82-88% | >80% | Similar |
Hydroxybupropion ((±)-1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methyl-2-propanyl)amino]-1-propanone; C₁₃H₁₈ClNO₂) contains two chiral centers but exists in human plasma exclusively as (2R,3R)- and (2S,3S)-diastereomers due to steric hindrance preventing formation of the cis-isomers [1] [10]. The structural addition of a hydroxyl group to bupropion's tert-butyl moiety enhances its polarity and fundamentally alters its pharmacodynamic profile. While bupropion exhibits balanced dopamine (DAT) and norepinephrine transporter (NET) inhibition, hydroxybupropion shows potent NET inhibition (IC₅₀ = 1.7 μM) but weak DAT activity (IC₅₀ >10 μM) [1] [14]. Crucially, both enantiomers act as non-competitive antagonists at nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α3β4 subtypes, with the (2S,3S)-isomer demonstrating greater potency at α4β2 receptors (IC₅₀ = 3.3 μM) [3] [14]. This dual activity underpins hydroxybupropion's therapeutic significance in smoking cessation and depression.
Table 2: Enantiomer-Specific Pharmacological Profiles
Enantiomer | NET Inhibition | DAT Inhibition | α4β2 nAChR IC₅₀ (μM) | Relative Plasma Exposure |
---|---|---|---|---|
(2R,3R)-isomer | Weak | Inactive | 31 | ~20-fold higher than (2S,3S) |
(2S,3S)-isomer | Potent (IC₅₀=0.24μM) | Moderate (IC₅₀=0.63μM) | 3.3 | Lower but clinically active |
Hydroxybupropion's discovery resolved critical uncertainties regarding bupropion's mechanism. Early observations that bupropion's clinical effects persisted despite rapid clearance of the parent drug suggested active metabolites were involved [1] [7]. Pharmacodynamic studies later confirmed hydroxybupropion contributes substantially to bupropion's efficacy in smoking cessation, with clinical trials demonstrating that higher plasma hydroxybupropion concentrations correlate significantly with improved abstinence rates (OR=2.37–2.96, p<0.05) [7]. This metabolite also addresses fundamental questions about neurotransmitter-specific effects in depression treatment, as its potent NET inhibition and nAChR antagonism provide an alternative pathway distinct from serotonergic antidepressants [2] [4]. Furthermore, research into enantioselective metabolism has revealed that genetic polymorphisms in CYP2B6 significantly influence hydroxybupropion formation, explaining interindividual variability in treatment response and paving the way for personalized dosing strategies [7] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7